4-Chloro-2-methylphenyl ethyl carbonate

Description

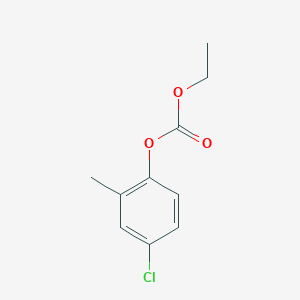

4-Chloro-2-methylphenyl ethyl carbonate is an aromatic carbonate ester characterized by a phenyl ring substituted with a chlorine atom at the para position and a methyl group at the ortho position, linked to an ethyl carbonate functional group (-O-CO-O-C₂H₅). This structural configuration confers distinct physicochemical properties, such as moderate polarity due to the electron-withdrawing chlorine and electron-donating methyl group, as well as hydrolytic stability influenced by the carbonate moiety.

Properties

IUPAC Name |

(4-chloro-2-methylphenyl) ethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-13-10(12)14-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVXMJSKJBMRBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693133 | |

| Record name | 4-Chloro-2-methylphenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930298-23-0 | |

| Record name | 4-Chloro-2-methylphenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylphenyl ethyl carbonate can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylphenyl ethyl carbonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonate ester to alcohols or other reduced forms.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted phenyl ethyl carbonates, depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methylphenyl ethyl carbonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be used in the study of enzyme-catalyzed reactions involving carbonate esters.

Industry: Utilized in the production of polymers, coatings, and other materials where carbonate esters are required.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphenyl ethyl carbonate involves its interaction with various molecular targets and pathways. In biological systems, the compound may undergo hydrolysis to release 4-chloro-2-methylphenol and ethanol. The released phenol can then participate in further biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Key Differences in Substituent Effects

The type and position of halogen substituents significantly influence reactivity, solubility, and bioactivity. For example:

| Compound Name | Substituents | Unique Properties | Reference |

|---|---|---|---|

| 4-Chloro-2-methylphenyl ethyl carbonate | 4-Cl, 2-CH₃, ethyl carbonate | Balanced lipophilicity; carbonate hydrolysis susceptibility | |

| Ethyl 4-bromo-2-methylphenoxyacetate | 4-Br, 2-CH₃, phenoxyacetate | Higher molecular weight; potential for radical reactions due to Br | |

| Ethyl 4-fluoro-2-methylphenoxyacetate | 4-F, 2-CH₃, phenoxyacetate | Enhanced metabolic stability due to F | |

| Ethyl 4-iodo-2-methylphenylaminoacetate | 4-I, 2-CH₃, aminoacetate | Iodine enables radio-labeling applications |

- Chlorine vs.

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances oxidative stability and bioavailability but reduces lipophilicity compared to Cl .

Functional Group Variations

Impact of Carbonate vs. Ester/Carboxylic Acid Groups

The ethyl carbonate group distinguishes this compound from esters (e.g., benzoates) and carboxylic acids:

| Compound Name | Functional Group | Reactivity Profile | Reference |

|---|---|---|---|

| This compound | Ethyl carbonate (-O-CO-O-C₂H₅) | Base-catalyzed hydrolysis to phenol | |

| 4-Chloro-2-methylbenzoic acid | Carboxylic acid (-COOH) | Acidic; forms salts with metals | |

| Ethyl 4-chloro-2-methylbenzoate | Ester (-CO-O-C₂H₅) | Slower hydrolysis than carbonate |

- Carbonates hydrolyze faster than esters under basic conditions due to the labile oxygen-carbonate bond, making them useful in controlled-release formulations .

Positional Isomerism and Bioactivity

Substituent Position Effects

Ortho vs. para substituents alter steric and electronic environments. For instance:

| Compound Name | Substituent Positions | Bioactivity Notes | Reference |

|---|---|---|---|

| This compound | Cl (para), CH₃ (ortho) | Optimal steric profile for enzyme binding | |

| 3-Chloro-2-methylphenyl ethyl carbonate | Cl (meta), CH₃ (ortho) | Reduced target affinity due to misalignment | |

| 4-Chloro-3-methylphenyl ethyl carbonate | Cl (para), CH₃ (meta) | Increased torsional strain |

- Ortho-methyl groups improve membrane permeability by masking polar groups but may hinder binding to planar active sites .

Pharmacological Profiles

Halogen and functional group variations correlate with distinct biological activities:

- Phenolic derivatives (e.g., hydrolysis products) often exhibit stronger antimicrobial effects than parent carbonates due to increased acidity .

Biological Activity

4-Chloro-2-methylphenyl ethyl carbonate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro substituent on the aromatic ring and an ethyl carbonate functional group, which may influence its reactivity and interactions with biological systems.

- Molecular Formula : C10H11ClO2

- Molecular Weight : Approximately 198.65 g/mol

- Structure : The compound consists of a phenyl ring substituted with a chlorine atom and an ethyl carbonate group, contributing to its unique reactivity profile.

The biological activity of this compound can be attributed to its ability to participate in electrophilic aromatic substitution reactions, which are facilitated by the electron-withdrawing chlorine atom. This property enhances its reactivity towards nucleophiles, potentially leading to the formation of biologically active derivatives.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that related compounds can inhibit the growth of bacteria and fungi.

- Antiparasitic Activity : Analogous compounds have shown efficacy against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease .

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Case Studies

- Antiparasitic Activity : A study explored the structure-activity relationship (SAR) of various chlorinated phenyl compounds against T. cruzi. It was found that modifications at the 2-position of the phenyl ring significantly affected potency, suggesting that similar modifications on this compound could enhance its activity against this parasite .

- Antimicrobial Properties : Research has indicated that related compounds exhibit bactericidal effects against Mycobacterium tuberculosis and other pathogens. The presence of halogen substituents is often correlated with increased antimicrobial efficacy .

Data Table: Structure-Activity Relationships

The following table summarizes findings from various studies regarding the biological activity of structurally related compounds:

| Compound Name | Antimicrobial Activity (IC50) | Antiparasitic Activity (EC50) | Notes |

|---|---|---|---|

| This compound | Not yet determined | Not yet determined | Potential for further investigation |

| 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate | ~10 µM | ~5 µM | Enhanced activity due to iodine substitution |

| 5-Iodo-2-methylphenyl ethyl carbonate | ~15 µM | ~7 µM | Shows promise against T. cruzi |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.